Sporidesmin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1456-55-9 |
|---|---|
Molecular Formula |
C18H20ClN3O6S2 |
Molecular Weight |
474 g/mol |
IUPAC Name |
(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C18H20ClN3O6S2/c1-16-14(24)22-13-17(26,12(23)18(22,30-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |
InChI Key |
QTONANGUNATZOU-ICTVWZTPSA-N |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Isomeric SMILES |
C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Synonyms |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
Origin of Product |
United States |
Mycology and Production of Sporidesmin
Fungal Producers of Sporidesmin
Historically, the production of this compound was attributed to the fungus Pithomyces chartarum. However, recent taxonomic revisions and molecular studies have provided a more nuanced understanding of the fungal species capable of synthesizing this toxin.
The fungus long associated with this compound production, Pithomyces chartarum, underwent a significant taxonomic reclassification. In 2015, it was transferred to a new genus, Pseudopithomyces, and is now correctly identified as Pseudopithomyces chartarum. figshare.comfungalpedia.org This reclassification was based on phylogenetic analyses that revealed a distinct lineage for this and related species within the Didymosphaeriaceae family. fungalpedia.orgdothideomycetes.org
The genus Pithomyces is now understood to be polyphyletic, meaning its members are distributed across different families within the order Pleosporales. fungalpedia.org Morphologically, Pseudopithomyces and Pithomyces share some similarities, but key differences exist. Pseudopithomyces species typically produce echinulate or fusiform, verruculose dark conidia and form brown to black colonies. fungalpedia.orgdothideomycetes.org In contrast, Pithomyces is characterized by lighter, obovate to oblong, verruculose to spinulose conidia and forms whitish to yellowish colonies. fungalpedia.orgdothideomycetes.org
The fungus originally named Sporidesmium bakeri in 1914 was later identified as being the same taxon as Pithomyces chartarum. wikipedia.org The sexual morph of P. chartarum was once thought to be Leptosphaerulina chartarum, but DNA evidence later refuted this, showing it belonged to a different family, Didymellaceae. dothideomycetes.orgstudiesinmycology.org Currently, there is no known sexual morph for Pseudopithomyces chartarum. studiesinmycology.org
Recent research has led to the discovery of a new species that is a primary producer of this compound. Phylogenetic analyses of fungal isolates from pastures in New Zealand and internationally distinguished 15 species within the Pseudopithomyces genus. figshare.comstudiesinmycology.org Among these, a novel species, named Pseudopithomyces toxicarius , was identified as the main producer of this compound. figshare.comrnz.co.nz In one study, a remarkable 80% of Pse. toxicarius isolates tested were found to produce the toxin. figshare.comstudiesinmycology.org
Interestingly, while Pseudopithomyces chartarum was historically considered the source of this compound, this same study found that only one of the 14 isolates of this species tested produced the toxin. figshare.comstudiesinmycology.org This finding suggests that Pse. toxicarius is the more significant species in the context of this compound toxicosis. Despite being genetically distinct, Pse. toxicarius and Pse. chartarum are morphologically identical, making them indistinguishable by microscopic examination alone. rnz.co.nz
Environmental and Culturing Factors Influencing this compound Production
The growth of this compound-producing fungi and the subsequent synthesis of the toxin are highly dependent on specific environmental conditions. Both field observations and laboratory studies have elucidated the key factors that govern this compound production.
Temperature and humidity are critical determinants for the growth and sporulation of fungi like Pseudopithomyces chartarum. Fungal growth can occur over a broad temperature range, from 5°C to 30°C. researchgate.netnih.gov However, the optimal temperature range for the production of this compound is much narrower, falling between 20°C and 25°C. researchgate.netnih.gov One study noted that the most active temperature for sporulation in vitro is 24°C, while temperatures above this can reduce this compound production. mdpi.commassey.ac.nz The maximum temperature for colony growth is considered to be 35°C. researchgate.net
High humidity is another crucial factor. Optimal this compound production occurs when the relative humidity is at 100%. researchgate.net These ideal conditions of high humidity and warm temperatures, particularly nighttime temperatures above 12°C, are often met in the late summer and early autumn, especially following a rainy period that is succeeded by a dry, hot spell. studiesinmycology.orgresearchgate.netscielo.org.za In some temperate regions, conditions favorable for fungal growth, such as temperatures above 16°C and relative humidity over 80%, are common during cloudy, rainy days. nih.gov
| Factor | Condition | Effect on Pseudopithomyces |
|---|---|---|
| Temperature | 5-30°C | Appreciable fungal growth. researchgate.netnih.gov |
| 20-25°C | Optimal for this compound production. researchgate.netnih.gov | |
| Humidity | >80% | Favorable for fungal growth. nih.gov |
| 100% | Optimal for this compound production. researchgate.net |
Moisture is essential for fungal sporulation. mdpi.com Periods of rainfall, followed by warm and humid weather, create an ideal environment for the fungus to proliferate on pasture litter. researchgate.netscielo.org.za Small amounts of rain that increase soil moisture can augment the likelihood of sporulation. mdpi.com
However, the relationship between rainfall and this compound toxicity is complex. This compound is water-soluble. mdpi.com Consequently, heavy or continuous rainfall may lead to a decrease in the toxicity of the spores as the toxin can be leached away. mdpi.com This suggests that while initial moisture is necessary for growth and sporulation, excessive precipitation can reduce the concentration of this compound present on the pasture. mdpi.com
In a laboratory setting, the production of this compound is highly variable and can be significantly manipulated by altering culture conditions. studiesinmycology.org There is a strong correlation between the number of spores produced and the amount of this compound synthesized; cultures that produce a high number of spores generally also yield the most toxin. studiesinmycology.orgmicrobiologyresearch.org
Several factors in culture have been shown to affect this compound output:
Culture Medium: The choice of growth medium can have a substantial impact. Some strains have been shown to produce tenfold higher amounts of this compound when grown on sterile rye grain compared to a solid semi-synthetic broth, while for other strains the reverse is true. studiesinmycology.org
Agitation: Growth in shaken liquid cultures, which suppresses sporulation, also prevents the production of this compound. studiesinmycology.orgmicrobiologyresearch.org If these cultures are then held static, allowing for sporulation, this compound production resumes. microbiologyresearch.org
Ultraviolet (UV) Radiation: Exposure to UV-A light has been demonstrated to greatly increase both sporulation and this compound production in the majority of strains tested. studiesinmycology.orgmicrobiologyresearch.org This suggests that light can be a significant stimulant for toxin synthesis in a controlled environment.
This variability highlights that this compound synthesis is dependent on the specific fungal isolate, the number of spores it produces, the medium it is grown on, and the incubation conditions. studiesinmycology.org
| Culture Condition | Effect on Sporulation | Effect on this compound Production | Reference |
|---|---|---|---|
| Shaken Liquid Culture | Suppressed | Suppressed/None | studiesinmycology.orgmicrobiologyresearch.org |
| Static Culture (after shaking) | Present | Present | microbiologyresearch.org |
| Solid Media (e.g., Rye Grain) | Variable (strain-dependent) | Variable (strain-dependent, can be high) | studiesinmycology.org |
| Exposure to UV-A Light | Increased | Greatly Increased (in most strains) | studiesinmycology.orgmicrobiologyresearch.org |
Role of Ultraviolet Light in this compound Synthesis
Ultraviolet (UV) radiation plays a significant role in the production of this compound by the fungus Pithomyces chartarum. Laboratory studies have demonstrated a direct relationship between UV light exposure and an increase in both sporulation and the synthesis of this mycotoxin. microbiologyresearch.orgmicrobiologyresearch.org
In a study involving 37 recently isolated strains of P. chartarum, exposure to UV radiation led to a notable increase in both spore and this compound production in 33 of those strains. microbiologyresearch.orgmicrobiologyresearch.org For instance, without UV radiation, only 11 of the field strains produced 5 mg or more of this compound per liter. microbiologyresearch.org However, with the introduction of UV radiation, this number increased to 30 strains, with 18 of them producing 50 mg/l and three producing between 50 and 500 mg/l. microbiologyresearch.org This stimulating effect of UV light on the production of conidia, the asexual spores of the fungus where this compound is located, has been consistently observed in vitro. wikipedia.org
It is important to note that while UV radiation can stimulate the fungus to produce more this compound, it can also degrade the toxin when it is in an aqueous solution. microbiologyresearch.orgtandfonline.com This suggests a complex interaction where UV light can both promote the creation of the toxin within the growing fungus and contribute to its breakdown once it is released from the senescent mycelium into the environment. microbiologyresearch.org The close association between sporulation and this compound production is further highlighted by the observation that in shaken cultures, where fungal growth is good but sporulation is suppressed, no this compound is produced. microbiologyresearch.orgmicrobiologyresearch.org
Genetic Variability in this compound Production and Toxin Content
Significant genetic variability exists among different strains of Pithomyces chartarum (now also referred to as Pseudopithomyces chartarum) regarding their capacity to produce this compound. researchgate.netstudiesinmycology.org This variation is observed not only between isolates from different countries but also among those collected from the same geographical region or even the same pasture. researchgate.netcambridge.org
Recent taxonomic studies have revealed that the primary producer of this compound is a newly identified species, Pseudopithomyces toxicarius, which is morphologically very similar to and often misidentified as P. chartarum. agresearch.co.nz Research has shown that while 80% of P. toxicarius isolates produce the toxin, only a small fraction of P. chartarum isolates are capable of doing so. agresearch.co.nzfigshare.com This finding is critical for accurately assessing the risk of facial eczema in livestock, as traditional spore counting methods may not distinguish between toxic and non-toxic species. agresearch.co.nz
The geographical distribution of this compound-producing isolates is markedly varied. Studies have shown a high prevalence of toxic strains in New Zealand, particularly in the North Island, where up to 96% of isolates were found to produce this compound. studiesinmycology.org In contrast, the proportion of producing isolates is significantly lower in other regions.
Below is a data table summarizing the proportion of this compound-producing isolates of Pithomyces chartarum from various countries, based on a 1998 study.
| Country | Number of Isolates Tested | Percentage of this compound-Producing Isolates |
| New Zealand | 391 | 86% |
| Australia | 207 | 67% |
| Uruguay | 182 | 28% |
| Brazil | 51 | 2% |
This table is based on data from a study evaluating this compound production in Pithomyces chartarum isolates from different countries. cambridge.org
Furthermore, research in Texas, USA, on twelve isolates of Pithomyces spp. found a complete absence of this compound production, despite treatments with UV light and mechanical stress to induce sporulation and toxin synthesis. asm.org This highlights the profound genetic differences that dictate the production of this mycotoxin.
The molecular basis for this variability is beginning to be understood with the identification of a putative gene cluster responsible for this compound biosynthesis. researchgate.netbiorxiv.orgscispace.com The sequencing of the Pseudopithomyces chartarum genome has revealed a single locus containing all the necessary genes to synthesize this compound. researchgate.netbiorxiv.orgscispace.com The presence or absence, as well as the expression levels of these genes, likely accounts for the observed differences in toxin production among various strains and species. agresearch.co.nz
Sporidesmin Biosynthesis and Metabolic Pathways
Precursor Incorporation in Sporidesmin Biosynthesis
The biosynthesis of this compound, a mycotoxin produced by the fungus Pithomyces chartarum, involves the incorporation of several key precursor molecules. Studies using radioactively labeled compounds have been instrumental in elucidating the origins of the carbon, sulfur, and nitrogen atoms within the complex this compound structure.
Role of Amino Acids (Tryptophan, Alanine (B10760859), Methionine, Serine, Glycine (B1666218), Cysteine)
The foundational structure of this compound is assembled from amino acid building blocks. nih.gov Labeling experiments have demonstrated that the core ring system is derived from the condensation of L-tryptophan and L-alanine. fishersci.se
Tryptophan and Alanine : The pattern of isotope incorporation from radiolabeled precursors strongly suggests that the basic ring structure of this compound is formed when tryptophan condenses with alanine via a peptide bond, which is then followed by ring closure. fishersci.se While there is strong evidence for tryptophan's direct incorporation, the evidence for alanine being incorporated as an intact molecule is primarily based on the structure of the resulting sulfur-bridged ring.
Methionine : The methyl and methoxyl groups present in the this compound molecule are supplied by methionine. fishersci.se The methyl group of methionine likely provides the one-carbon residues for these additions, a process also observed in the biosynthesis of other fungal metabolites. fishersci.se
Serine and Glycine : While serine and glycine are also incorporated into the this compound molecule, it is believed that this occurs indirectly. fishersci.se The radioactivity from these amino acids likely enters the this compound structure through their conversion into tryptophan by the fungus. fishersci.se In many microorganisms, tryptophan is synthesized from indole (B1671886) and serine, with serine being readily formed from glycine. fishersci.se This is supported by the observation that adding tryptophan to the culture medium reduces the incorporation of carbon-14 (B1195169) from glycine and serine into the final this compound toxin.
Cysteine : L-cysteine has been shown to be a precursor for the sulfur atoms in this compound. fishersci.se
The following table summarizes the findings from precursor incorporation studies:
Table 1: Amino Acid Precursors in this compound Biosynthesis| Precursor Amino Acid | Role in Biosynthesis | Evidence |
|---|---|---|
| Tryptophan | Forms the core indole ring structure. fishersci.se | High incorporation of radioactive label into this compound. fishersci.se |
| Alanine | Condenses with tryptophan to form the basic ring structure. fishersci.se | Inferred from the final structure and labeling patterns. |
| Methionine | Donates methyl and methoxyl groups. fishersci.se | Incorporation of label from methionine's methyl group. fishersci.se |
| Serine | Indirect precursor, likely converted to tryptophan. fishersci.se | Incorporation is reduced in the presence of tryptophan. |
| Glycine | Indirect precursor, likely converted to serine and then tryptophan. fishersci.se | Incorporation is reduced in the presence of tryptophan. |
| Cysteine | Source of sulfur atoms. fishersci.se | Incorporation of sulphur-35 into the toxin. fishersci.se |
Sulphur Incorporation Mechanisms
The distinctive epidithiodioxopiperazine (ETP) bridge of this compound contains two sulfur atoms. Experiments using sulphur-35 have shown that this sulfur can be derived from inorganic sulfate, as well as the sulfur-containing amino acids L-methionine and L-cysteine. fishersci.se All three precursors lead to this compound with high specific activity, with L-cysteine showing the highest incorporation rate. fishersci.se
While early studies confirmed these sources, the precise metabolic sequence remained speculative. fishersci.se More recent understanding of ETP biosynthesis in related fungi, such as the biosynthesis of gliotoxin (B1671588), suggests a specific mechanism. It is now established that glutathione (B108866) (GSH) serves as the sulfur source for the ETP bridge in compounds like gliotoxin. The biosynthesis involves a glutathione S-transferase (GST) enzyme that conjugates GSH to a reactive intermediate. This is followed by the removal of glutamyl and glycinyl residues to expose the cysteine thiols, which are then oxidized to form the disulfide bridge. Given the strong biosynthetic analogy, a similar GST-mediated mechanism is proposed for sulfur incorporation in this compound.
Proposed Biosynthetic Pathways of this compound
The proposed biosynthetic pathway for this compound is largely modeled on the well-studied pathway of gliotoxin, another prominent ETP mycotoxin. nih.gov The pathway involves a series of enzymatic steps, including peptide bond formation, ring closures, and various modifications.
Condensation Reactions and Ring Closure Mechanisms
The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) enzyme. nih.gov These large, multi-domain enzymes are common in fungal secondary metabolism for the synthesis of peptide-based natural products. nih.gov
The proposed sequence is as follows:
Diketopiperazine Scaffold Formation : The NRPS enzyme, homologous to GliP in the gliotoxin pathway, catalyzes the condensation of L-tryptophan and L-alanine to form a cyclic dipeptide, the diketopiperazine (DKP) scaffold. nih.gov
Ring Modifications : Following the initial condensation, the DKP scaffold undergoes a series of tailoring reactions. These modifications are catalyzed by various enzymes, including cytochrome P450 monooxygenases, which add hydroxyl groups, and methyltransferases, which add methyl and methoxyl groups derived from methionine. nih.gov
Sulphur Bridge Formation : As described in the sulfur incorporation section, a key step is the introduction of the disulfide bridge. This is believed to occur via the glutathionylation of a reactive acyliminium intermediate, followed by enzymatic processing to form the final epidithiol ring.
Analogies with Related Mycotoxins (e.g., Gliotoxin) Biosynthesis
The biosynthesis of this compound shares remarkable similarities with that of gliotoxin, produced by fungi such as Aspergillus fumigatus. fishersci.se Both are ETPs, and their toxicity is largely attributed to the reactive disulfide bridge.
The key analogous steps include:
NRPS-mediated Synthesis : Both pathways begin with an NRPS (GliP for gliotoxin, a putative Spd-NRPS for this compound) condensing two amino acids to form a DKP core. nih.gov Gliotoxin is formed from L-phenylalanine and L-serine, whereas this compound is from L-tryptophan and L-alanine. nih.gov
Sulfur Insertion : The mechanism of sulfur insertion is highly conserved, involving a glutathione S-transferase (like GliG), a γ-glutamyl cyclotransferase (like GliK), and a dipeptidase (like GliJ) to process the glutathionylated intermediate.
Bridge Closure : The final formation of the disulfide bond is catalyzed by an oxidoreductase, homologous to GliT in the gliotoxin pathway.
Self-Protection : The producing fungi require mechanisms to protect themselves from the toxin. In the gliotoxin pathway, a transporter (GliA) exports the toxin, and an enzyme (GtmA) can detoxify it by cleaving the disulfide bond. nih.gov Similar self-resistance mechanisms are expected in P. chartarum.
Genetic Basis of this compound Biosynthesis
The enzymes responsible for producing this compound are encoded by a set of genes organized into a biosynthetic gene cluster (BGC). nih.gov The identification of the putative this compound A gene cluster in P. chartarum has provided significant insight into its genetic basis, revealing strong homologies with the gli cluster for gliotoxin biosynthesis. nih.gov
The predicted this compound (spd) gene cluster contains genes whose products are homologous to the key enzymes in the gliotoxin pathway. nih.gov These include:
An NRPS (putative Spd-NRPS) to form the dipeptide core.
A cytochrome P450 monooxygenase (putative Spd3), analogous to GliC, for hydroxylation.
A glutathione-S-transferase (putative Spd5), analogous to GliG, for sulfurylation.
A gamma-glutamyl cyclotransferase (putative Spd9) and a dipeptidase (putative Spd2), analogous to GliK and GliJ, for processing the glutathionylated intermediate.
An aminotransferase (putative Spd16) and a thioredoxin reductase (putative Spd13), analogous to GliI and GliT, which are collectively involved in synthesizing the sulfur bridge.
The presence of this gene cluster, with its many orthologs to the gli cluster, confirms the close evolutionary and mechanistic relationship between the biosynthesis of these two important mycotoxins. nih.gov
Identification and Characterization of this compound Biosynthesis Gene Clusters (e.g., spd genes)
The genetic blueprint for this compound synthesis is located in a biosynthetic gene cluster (BGC) within the genome of P. chartarum. biorxiv.orgresearchgate.net This cluster, designated as the spd cluster, was identified through comparative genomics by aligning the genes from known ETP clusters, such as those for gliotoxin (gli), sirodesmin (sir), and aspirochlorine (acl), against the P. chartarum genome. biorxiv.orgresearchgate.net This analysis revealed a single locus containing a cluster of 21 genes (spd1 to spd21) predicted to be responsible for this compound production. biorxiv.org
The spd cluster contains all the necessary genetic information to synthesize a chlorinated ETP like this compound. biorxiv.orgresearchgate.net Key components include a non-ribosomal peptide synthetase (NRPS), which is essential for assembling the core dipeptide structure from amino acid precursors, and various tailoring enzymes. nih.govoup.com The presence of a putative flavin-dependent halogenase (Spd4), an orthologue of AclH which is responsible for chlorinating aspirochlorine, strongly supports the role of this cluster in producing the chlorinated this compound molecule. biorxiv.orgresearchgate.net
The initial steps of this compound biosynthesis are thought to be analogous to those of gliotoxin. nih.govresearchgate.net The core structure is likely built from the amino acids L-tryptophan and L-alanine. nih.gov Studies using radioactive precursors have shown the incorporation of tryptophan, alanine, serine, glycine, and methionine into the this compound molecule. nzsap.org
The table below provides a summary of some key genes within the putative spd cluster and their predicted functions based on homology to other characterized ETP clusters.
| Gene | Predicted Function/Homology |
| Spd1 | Methyltransferase. biorxiv.org |
| Spd4 | Flavin-dependent halogenase, likely responsible for chlorination; orthologue of AclH from the aspirochlorine cluster. biorxiv.org |
| Spd6 | ATP-Binding Cassette (ABC) transporter; likely orthologue of AclQ and SirA. biorxiv.org |
| Spd7 | Methyltransferase. biorxiv.org |
| Spd8 | Cytochrome P450 monooxygenase. biorxiv.org |
| Spd10 | Cytochrome P450 monooxygenase. biorxiv.org |
| Spd11 | Methyltransferase. biorxiv.org |
| Spd12 | Hypothetical protein with homology to aspirochlorine biosynthesis protein AclN (hydroxylase/desaturase family). biorxiv.org |
| Spd14 | Major Facilitator Superfamily (MFS) efflux transporter. biorxiv.org |
| Spd15 | Acyl-CoA-acyltransferase superfamily; also found in the sirodesmin (SirH) cluster. biorxiv.org |
| Spd18 | Major Facilitator Superfamily (MFS) efflux transporter; similar domain architecture to AclA and GliA. biorxiv.org |
| Spd20 | Contains a cysteine-rich DNA binding motif, suggesting a role in transcriptional regulation. biorxiv.org |
| Spd21 | Methyltransferase. biorxiv.org |
Functional Characterization of Pathway Genes and Tailoring Enzymes
While the entire spd gene cluster has been identified through bioinformatics, the functional validation of many of its genes is still ongoing. nih.govmilksa.co.za The proposed functions of the spd genes are largely based on their homology to enzymes in other well-studied ETP pathways like those for gliotoxin and sirodesmin. nih.govbiorxiv.org
The biosynthesis is initiated by an NRPS, which condenses two amino acids to form the diketopiperazine (DKP) core. researchgate.netplos.org Following the formation of the DKP scaffold, a series of tailoring enzymes modify the structure to create the final this compound molecule. These modifications include hydroxylations, methylations, and, crucially, chlorination. nih.govresearchgate.net
Key tailoring enzymes predicted within the spd cluster include:
Cytochrome P450 monooxygenases (Spd8, Spd10) : These enzymes are likely responsible for hydroxylation reactions at various positions on the molecule. biorxiv.org In other ETP pathways, P450 enzymes are critical for creating the necessary intermediates for further modification. plos.org
Methyltransferases (Spd1, Spd7, Spd11, Spd21) : These enzymes add methyl groups to the this compound structure, contributing to its final chemical properties. biorxiv.org
Flavin-dependent halogenase (Spd4) : This enzyme is predicted to catalyze the chlorination of the tryptophan indole ring, a defining feature of this compound. biorxiv.orgresearchgate.net
Sulfurization Enzymes : Genes homologous to those involved in sulfur incorporation in the gliotoxin and sirodesmin pathways are also present. biorxiv.org This process involves a glutathione S-transferase and other enzymes that ultimately form the characteristic disulfide bridge of ETPs. plos.org
Transporters (Spd6, Spd14, Spd18) : The cluster encodes both ABC and MFS transporters. biorxiv.org These proteins are essential for exporting the toxic this compound out of the fungal cell, providing a mechanism of self-resistance. nih.gov For instance, Spd6 is a likely orthologue of SirA, an ABC transporter that confers resistance to sirodesmin. nih.govbiorxiv.org
Although the precise order of these enzymatic reactions is not fully established, the presence and predicted functions of these genes provide a clear roadmap for this compound biosynthesis. nih.govresearchgate.net Further research involving gene disruption and heterologous expression is needed to confirm the specific role of each enzyme in the pathway. biorxiv.orgmilksa.co.za
Regulation of Biosynthesis Gene Cluster Expression
The expression of biosynthetic gene clusters for secondary metabolites like this compound is tightly regulated. In fungi, these clusters often contain one or more dedicated transcription factors that control the expression of the other genes within the cluster. nih.govnih.gov
Within the putative spd cluster, the gene Spd20 has been identified as a potential transcriptional regulator. biorxiv.org This gene contains a cysteine-rich DNA binding motif, a characteristic feature of fungal transcription factors, particularly those of the zinc finger family that are known to regulate other ETP clusters. nih.govbiorxiv.org For example, the gliotoxin biosynthesis cluster is regulated by the zinc finger transcription factor GliZ. nih.gov
The expression of the spd cluster is likely influenced by various environmental and developmental cues, although specific regulatory mechanisms for this compound are not yet fully elucidated. In other ETP-producing fungi, the production of toxins is often co-regulated with fungal development and can be triggered by specific environmental conditions. nih.gov The presence of a dedicated regulator like the putative Spd20 suggests that the genes in the this compound cluster are co-regulated, ensuring that all the necessary enzymes for the biosynthetic pathway are produced in a coordinated manner. biorxiv.orgnih.gov
Cellular and Molecular Mechanisms of Sporidesmin Action
Oxidative Stress Hypothesis in Sporidesmin Pathogenicity
A significant body of evidence suggests that this compound's toxicity stems from its ability to induce oxidative stress within cells. researchgate.netnih.gov This is thought to occur through a cyclical process of reduction and oxidation, leading to the formation of damaging reactive oxygen species. researchgate.netsigmaaldrich.com
Generation of Reactive Oxygen Species (Superoxide, Hydrogen Peroxide, Hydroxyl Radical)
This compound has been demonstrated to generate several key reactive oxygen species, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govnih.govnih.govtoxno.com.au The generation of these highly reactive molecules is a critical aspect of its pathogenic mechanism. nih.gov
The process begins with the reduction of this compound's disulfide bridge to a dithiol form. nih.gov This reduced form can then undergo autoxidation, a reaction that produces superoxide radicals. nih.gov Superoxide, in turn, can be converted to hydrogen peroxide, a more stable but still reactive molecule. nih.gov Further reactions, such as the Haber-Weiss or Fenton reactions, can then lead to the formation of the extremely reactive hydroxyl radical. smw.chresearchgate.net The hydroxyl radical is considered a proximate agent responsible for many of the toxic effects of this compound due to its high reactivity. nih.gov
| Reactive Oxygen Species | Role in this compound Toxicity |
| Superoxide (O₂⁻) | Generated during the autoxidation of reduced this compound and in cyclic reactions with thiols. nih.gov |
| **Hydrogen Peroxide (H₂O₂) ** | Formed from superoxide radicals. nih.gov |
| Hydroxyl Radical (•OH) | A highly reactive species produced from superoxide and hydrogen peroxide, likely a key mediator of cellular damage. nih.gov |
Cyclic Reduction/Autoxidation Reactions of this compound and Thiols
The generation of ROS by this compound is not a one-time event but rather a cyclical process involving cellular thiols like glutathione (B108866). nih.govnih.govtoxno.com.au this compound in its oxidized disulfide form can react with thiols, becoming reduced to its dithiol form. nih.gov This dithiol form then readily autoxidizes in the presence of oxygen, regenerating the disulfide form of this compound and producing a superoxide radical in the process. nih.gov This cycle can repeat, leading to a continuous production of ROS and sustained oxidative stress within the cell. nih.govtoxno.com.au This cyclic activity amplifies the toxic potential of a single this compound molecule.
Direct Molecular Interactions of this compound
In addition to inducing oxidative stress, this compound can directly interact with and modify cellular molecules, further contributing to its toxicity.
Interaction with Cellular Thiols and Protein Cysteine Residues
The disulfide bridge of this compound is highly reactive towards thiol groups, particularly the cysteine residues found in proteins. researchgate.netnih.gov This reactivity leads to the formation of mixed disulfides, where the toxin becomes covalently bonded to the protein. researchgate.nettandfonline.com This modification can alter the protein's structure and function, disrupting critical cellular processes. researchgate.netacs.org The interaction is not indiscriminate; there appears to be specificity in which proteins and which cysteine residues are targeted. researchgate.net
Specific Inactivation of Glutaredoxin by this compound
A key target of this compound is the enzyme glutaredoxin (also known as thioltransferase). acs.orgebi.ac.uk Glutaredoxin plays a crucial role in maintaining the thiol-disulfide balance within cells and in protecting against oxidative stress. acs.orgebi.ac.uk this compound has been shown to selectively inactivate human glutaredoxin in a time- and concentration-dependent manner. acs.orgebi.ac.uk
This inactivation requires the reduced (dithiol) form of glutaredoxin and the oxidized (disulfide) form of this compound, as well as molecular oxygen. acs.orgebi.ac.uk The inactivation process involves the formation of a conformationally inaccessible disulfide bond within the enzyme, which can only be reversed under denaturing conditions. acs.orgebi.ac.uk Studies using mutant forms of glutaredoxin have indicated that specific cysteine residues are essential for this inactivation to occur. acs.orgebi.ac.uk Interestingly, other thiol-disulfide oxidoreductase enzymes like thioredoxin, thioredoxin reductase, and glutathione reductase are not significantly affected under similar conditions, highlighting the specificity of this compound's action on glutaredoxin. acs.orgebi.ac.uk The ability of various epidithiopiperazine-2,5-diones to inactivate glutaredoxin suggests that specific structural features of the toxin are required for this inhibitory activity. acs.orgebi.ac.uk
| Enzyme | Effect of this compound |
| Glutaredoxin | Specifically and irreversibly inactivated. acs.orgebi.ac.uk |
| Thioredoxin | Unaffected under comparable conditions. acs.orgebi.ac.uk |
| Thioredoxin Reductase | Unaffected under comparable conditions. acs.orgebi.ac.uk |
| Glutathione Reductase | Unaffected under comparable conditions. acs.orgebi.ac.uk |
Effects of this compound on Cellular Structures and Processes
The molecular actions of this compound translate into observable effects on cellular structures and processes. In cultured cells, exposure to this compound leads to a loss of cell adhesion. researchgate.netnih.gov Cells at the edges of colonies are the first to detach from the culture surface, followed by the progressive detachment of entire sheets and clumps of cells. researchgate.net
Disruption of Cell Adhesion Complexes and Cytoskeletal Remodeling (e.g., Actin)
A primary and early effect of this compound exposure on cells is the profound disruption of cell adhesion and the integrity of the cytoskeleton, particularly the actin microfilaments. researchgate.netbiologists.comnih.gov Studies on cultured biliary tract and liver cells have shown that one of the first observable changes following this compound incubation is the detachment of cells from their culture substrate. researchgate.netebi.ac.uk Cells at the edges of confluent sheets are often the first to become unanchored, followed by a progressive detachment of entire sheets and clumps of rounded cells. researchgate.netebi.ac.uk
This loss of adhesion is preceded by significant alterations to the internal actin cytoskeleton. researchgate.netbiologists.com In healthy cells, actin forms a network of cables (stress fibers) that are crucial for maintaining cell shape, adhesion, and motility. biologists.comnumberanalytics.comiisc.ac.in this compound induces a rapid loss of these actin cables. biologists.com The actin protein itself is not destroyed but rather reorganizes, accumulating in the cytoplasm near the plasma membrane. researchgate.netebi.ac.uk This disruption of the actin microfilament network is a key event, as these structures are integral to cell adhesion complexes that anchor cells to each other and to the extracellular matrix. researchgate.netiisc.ac.in The effect appears specific to microfilaments, as no concurrent changes have been observed in the distribution of other cytoskeletal components like intermediate filaments or microtubules. biologists.com
The mechanism may involve a direct action of the toxin on microfilament proteins, such as actin itself or the various actin-binding proteins that regulate filament bundling and membrane attachment. biologists.com This disruption of the cellular architecture is believed to be a foundational element of the subsequent tissue damage seen in vivo. researchgate.netnih.gov
Table 1: Observed Effects of this compound on Cell Adhesion and Cytoskeleton
| Observed Effect | Cell Type Studied | Key Finding | Reference(s) |
|---|---|---|---|
| Cell Detachment | Rat Liver Cells (C3), Sheep Biliary Epithelial Cells, HepG2 Cells | Progressive loss of attachment from culture surfaces. | researchgate.net, ebi.ac.uk, biologists.com, nih.gov |
| Actin Cable Loss | Rat Liver Cells (C3) | Disruption and disappearance of microfilament cables preceded cell detachment. | biologists.com |
| Actin Reorganization | Sheep Biliary Epithelial Cells | Accumulation of actin in the cytoplasm adjacent to the plasma membrane. | researchgate.net, ebi.ac.uk |
| Cytoskeletal Specificity | Rat Liver Cells (C3) | No changes observed in intermediate filaments (vimentin) or microtubules (tubulin). | biologists.com |
Potential Downstream Consequences for Regulated Necrosis
While early studies did not find direct evidence of this compound-induced apoptosis or necrosis in cultured HepG2 cells under certain conditions nih.gov, the profound disruption of cell adhesion is hypothesized to be a precursor to cell death in a tissue context. researchgate.netnih.gov The loss of epithelial integrity, caused by the detachment of cells, can lead to increased permeability of the epithelial barrier. nih.govresearchgate.net In the context of the biliary tract, this could allow toxic bile to leak into the surrounding tissue, triggering inflammation and subsequent necrotic cell death. researchgate.netnih.gov
This model suggests that cell death is not necessarily a direct, immediate consequence of the toxin's interaction with intracellular machinery, but rather a downstream result of the physical damage to the tissue's structure. nih.gov Comparisons with the structurally related mycotoxin, gliotoxin (B1671588), suggest that interaction with cell adhesion complexes can have downstream consequences for regulated necrosis as a response to tissue injury. researchgate.nettandfonline.comnih.gov Regulated necrosis is a form of programmed cell death that, unlike apoptosis, often results in an inflammatory response. The initial damage to cell adhesion and the cytoskeleton by this compound could act as a trigger for such pathways in a complex in vivo environment. researchgate.netnih.gov
Impact on Gene Regulation and Signaling Pathways (e.g., Wnt Signaling, CYP enzyme families)
This compound exposure significantly alters gene expression, particularly in pathways related to detoxification and cellular signaling. Research in ruminant models has revealed a complex response involving the cytochrome P450 (CYP) enzyme families and the Wnt signaling pathway. researchgate.netnih.gov
CYP enzymes are critical for metabolizing and detoxifying xenobiotics, including mycotoxins. nih.govnih.govconicet.gov.ar Studies have shown that animals more tolerant to this compound exhibit significantly higher expression of multiple genes from the cytochrome P450 family. researchgate.netnih.gov This suggests that an individual's ability to mount a robust detoxification response via these enzymes is a key determinant of resistance to the toxin's effects. nih.gov
Furthermore, novel evidence points to the activation of the Wnt signaling pathway as a crucial part of the cellular response to this compound. researchgate.netnih.gov In animals resistant to the toxin, an amplification of Wnt signaling activity was observed, which appeared to result from the suppression of several key Wnt inhibitor genes. researchgate.netnih.gov Research using hepatic cells has provided evidence that this compound exposure can trigger both canonical and noncanonical Wnt signaling, which in turn may regulate the expression of specific CYP2C family members. nih.gov This suggests a coordinated, epigenetically dependent process where Wnt pathways are activated to drive the necessary downstream detoxification mechanisms. researchgate.netnih.gov
Table 2: Gene Regulation and Signaling Pathways Affected by this compound
| Pathway/Gene Family | Effect | Implication | Reference(s) |
|---|---|---|---|
| Cytochrome P450 (CYP) Enzymes | Expression is significantly higher in this compound-tolerant animals. | Critical for detoxification of the mycotoxin and its metabolites. | researchgate.net, nih.gov |
| Wnt Signaling Pathway | Amplified activity in resistant animals; triggered in hepatic cells. | Appears to regulate the expression of detoxification genes, including CYP enzymes. | researchgate.net, nih.gov, nih.gov |
| Wnt Inhibitor Genes | Markedly suppressed in resistant animals. | Leads to the observed amplification of Wnt signaling activity. | researchgate.net, nih.gov |
Metabolism and Biotransformation of Sporidesmin
Absorption and Excretion Pathways of Sporidesmin
This compound is rapidly absorbed from the upper gastrointestinal tract into the systemic circulation. msdvetmanual.comflockandherd.net.au Following absorption, the toxin is distributed to various tissues, with the highest concentrations found in the liver and kidneys. researchgate.nettandfonline.com The primary route of excretion is through the biliary system, where this compound is concentrated in the bile and subsequently eliminated. msdvetmanual.comflockandherd.net.au This process is central to the toxin's pathological effects, as it directly damages the biliary epithelium. flockandherd.net.aureidstockfeeds.com.au
Studies using radiolabelled this compound (³⁵S) have provided detailed insights into its distribution and excretion. In guinea pigs, radioactivity was highest in the liver and kidney, with moderate levels in the lungs and bloodstream. tandfonline.com A significant portion of the radioactivity is excreted in the bile, while a smaller but notable amount is eliminated through the urine. tandfonline.comtandfonline.com For instance, in rats, approximately 50-52% of the administered dose is excreted in the bile, with only 4.1-4.5% found in the urine. tandfonline.com In contrast, guinea pigs excrete a larger proportion in the urine (16-18%) and a smaller proportion in the bile (32-35%). tandfonline.com The final elimination from the body occurs primarily via the feces (from bile) and urine. core.ac.uknzsap.org Unchanged this compound has been isolated from feces, bile, and urine, confirming these excretory pathways. nzsap.org
| Pathway | Description | Key Research Findings | Species Studied |
|---|---|---|---|
| Absorption | Rapidly absorbed from the upper gastrointestinal tract. msdvetmanual.comflockandherd.net.au | The portal route of entry into the liver has been confirmed. core.ac.uk | Rabbits, Sheep, Rats, Guinea-pigs core.ac.uk |
| Distribution | Concentrates primarily in the liver and bile ducts. msdvetmanual.comflockandherd.net.au High levels are also found in the kidneys. researchgate.nettandfonline.com | Tissue distribution coincides with the known pathology of this compound intoxication. tandfonline.com Up to 92% of total blood radioactivity can be associated with red blood cells. tandfonline.com | Guinea-pigs, Rats tandfonline.com |
| Excretion | Primarily excreted via the biliary system into the feces. msdvetmanual.comtandfonline.com A secondary pathway is urinary excretion. tandfonline.comtandfonline.com | Excretion patterns vary by species. Rats excrete a higher proportion in bile (~52%) and less in urine (~4%), while guinea pigs excrete less in bile (~35%) and more in urine (~18%). tandfonline.com | Sheep, Rats, Guinea-pigs tandfonline.comtandfonline.comnzsap.org |
Enzymatic Biotransformation of this compound
As a xenobiotic, this compound undergoes metabolic detoxification through a series of enzymatic processes, primarily categorized into Phase I and Phase II reactions. researchgate.netmassey.ac.nz These biotransformations are crucial in determining the toxicity and clearance rate of the compound. The liver is the principal site for these metabolic conversions. wgtn.ac.nzsciquest.org.nz It is hypothesized that animals with more efficient hepatic drug-metabolizing enzymes may be naturally more resistant to facial eczema. nzsap.org
Phase I metabolism involves the modification of the xenobiotic through reactions like oxidation, reduction, or hydrolysis, which typically introduces or exposes functional groups. researchgate.net The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the oxidative metabolism of many foreign compounds, including mycotoxins. researchgate.netwikipedia.org Studies have demonstrated that this compound is metabolized by hepatic drug-metabolizing enzymes, with evidence pointing towards the involvement of the cytochrome P-450 family. wgtn.ac.nznzsap.orgengormix.com This metabolic activity is considered a detoxification step, as processing by these liver enzymes appears to reduce or destroy the toxin's activity. sciquest.org.nz Research in sheep suggests that resistant animals may possess greater cytochrome P-450 O-demethylase activity, potentially leading to increased metabolic inactivation of this compound. wgtn.ac.nz
Phase II metabolism involves the conjugation of the modified xenobiotic with endogenous molecules, which increases water solubility and facilitates excretion. researchgate.nettandfonline.com
Glutathione (B108866) S-transferases (GSTs): These enzymes are central to the detoxification of this compound. wgtn.ac.nz GSTs catalyze the conjugation of the reduced form of glutathione (GSH) with electrophilic compounds. wikipedia.orgoxfordbiomed.com This action is crucial for neutralizing reactive molecules and preventing cellular damage. wikipedia.org The GSH-dependent metabolism of this compound has been demonstrated, and it is suggested that certain GST isoforms may have greater activity in animals resistant to the toxin. wgtn.ac.nz The reaction between this compound and GSH can form a mixed disulfide, this compound-SSG, which is a step in the detoxification pathway. nih.gov
Metabolite Identification and Characterization
The biotransformation of this compound results in the formation of several metabolites. The identification of these compounds is essential for understanding the detoxification process. Research using labeled this compound and advanced analytical techniques has allowed for the characterization of some of these products.
At least eight different metabolites have been detected following incubation of this compound with liver microsomes. nzsap.org Tentative structures have been assigned to the monohydroxy and dihydroxy derivatives of this compound, which are products of Phase I oxidation. nzsap.org An inactive metabolite, this compound-D, where the disulfide bridge is replaced by two methyl thioether groups, has also been isolated from cultures of Pithomyces chartarum. rsc.org
The conjugation reactions in Phase II lead to other identifiable metabolites. The reaction with glutathione (GSH) has been shown to produce a mixed disulfide, identified as This compound-SSG . nih.gov Furthermore, metabolomic studies in cows exposed to this compound have detected a significant increase in the serum concentrations of taurine- and glycine-conjugated secondary bile acids, indicating that the toxin's damage to the biliary system alters bile acid metabolism and conjugation. nih.govmassey.ac.nz Immunoassays have also been developed that can distinguish between this compound A and its immunoreactive metabolites in body fluids like urine and bile. core.ac.ukacs.org
| Metabolite/Related Compound | Type/Origin | Method of Identification | Significance |
|---|---|---|---|
| Monohydroxy & Dihydroxy this compound | Phase I Metabolite | Incubation with liver microsomes and chromatography. nzsap.org | Products of oxidative detoxification by enzymes like Cytochrome P450. nzsap.org |
| This compound-D | Fungal Metabolite | Chromatography of crude fungal extracts. rsc.org | An inactive metabolite, indicating that modification of the disulfide bridge eliminates toxicity. rsc.org |
| This compound-SSG | Phase II Conjugate | Mass spectrometry following reaction with GSH. nih.gov | A mixed disulfide formed during detoxification via Glutathione S-transferases. nih.gov |
| Taurine-conjugated bile acids | Metabolic Product | UPLC/ESI-MS and UPLC tandem MS (MS/MS) on serum. nih.govmassey.ac.nz | Increased levels indicate cholestasis due to this compound-induced bile duct damage. nih.gov |
| Glycine-conjugated bile acids | Metabolic Product | UPLC/ESI-MS and UPLC tandem MS (MS/MS) on serum. nih.govmassey.ac.nz | Increased levels indicate cholestasis due to this compound-induced bile duct damage. nih.gov |
Enterohepatic Circulation and Elimination Pathways
Enterohepatic circulation is a process where compounds excreted in the bile are reabsorbed from the intestine back into the portal circulation, returning to the liver. This recycling can prolong the presence and effects of a substance in the body.
Evidence suggests that this compound or its metabolites undergo enterohepatic circulation. researchgate.nettandfonline.com This has been particularly noted in guinea pigs, where it may contribute to the high toxicity observed in this species. tandfonline.com In sheep, a multi-peaked pattern in the biliary excretion of this compound and its metabolites also suggests that enterohepatic recycling occurs, which could slow the elimination of metabolites and extend the duration of their toxic effects. core.ac.uk However, other studies have indicated that this recirculation is not a prerequisite for the development of liver lesions in orally dosed sheep, and it may be of a minor nature in rats. tandfonline.comtandfonline.com
The ultimate elimination of this compound and its metabolites from the body is achieved through the excretory pathways. The primary route is fecal elimination, following excretion into the bile and passage through the intestinal tract. tandfonline.com A smaller, but significant, portion is eliminated via the kidneys in the urine. tandfonline.comtandfonline.comcore.ac.uk
Analytical Methodologies for Sporidesmin Detection and Quantification
Chromatographic Methods for Sporidesmin Analysis
Chromatography is a laboratory technique used to separate complex mixtures. wikipedia.org In the context of this compound analysis, it provides a robust means of identifying and quantifying the toxin in various sample types, such as pasture and biological tissues.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a well-established technique for the direct detection of this compound A. tandfonline.com This method separates components in a liquid sample, allowing for their qualitative and quantitative analysis. shimadzu.com HPLC relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org
While effective, traditional HPLC methods for this compound analysis have certain drawbacks. They often necessitate extensive sample clean-up procedures, can only process one sample at a time, and require skilled analysts and expensive equipment, making them time-consuming and costly for large-scale screening. core.ac.uk Direct methods for detecting this compound A using HPLC have been developed, but may lack the sensitivity needed for determining toxin levels in pasture samples. tandfonline.com To enhance detection sensitivity, derivatization strategies have been explored. One such method involves a single-pot reduction and alkylation process that yields a stable product with increased molar absorptivity, thereby improving detection by RP-HPLC. researchgate.netnih.gov
Mass Spectrometry Techniques (LC-MS/MS, UPLC/ESI-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) has significantly advanced mycotoxin analysis. Ultra-Performance Liquid Chromatography (UPLC) combined with electrospray ionization tandem mass spectrometry (UPLC/ESI-MS/MS) has been employed to study this compound-related metabolites in dairy cows. massey.ac.nznih.govresearchgate.net This powerful technique allows for the identification of metabolic profiles and potential biomarkers of this compound exposure. nih.govresearchgate.net
In one study, UPLC/ESI-MS/MS analysis of serum from cows challenged with this compound revealed an increase in taurine- and glycine-conjugated secondary bile acids in animals showing clinical signs. massey.ac.nznih.gov However, this method was not able to distinguish subclinically affected animals. nih.gov Another approach utilized electrospray ionisation mass spectrometry (ESMS) to investigate the interaction between this compound A and various metal ions. doi.org This technique is particularly suited for analyzing thermally-sensitive and non-volatile compounds. doi.org
Immunoassays for this compound Detection
Immunoassays leverage the specific binding between an antibody and its target antigen to detect and quantify substances. anses.fr These methods offer advantages in terms of speed, specificity, and reduced sample preparation compared to conventional techniques. tandfonline.com
Competitive Enzyme-Linked Immunosorbent Assays (cELISA) for this compound and Metabolites
Competitive Enzyme-Linked Immunosorbent Assays (cELISAs) have been developed for the detection of this compound A and its metabolites. core.ac.ukwaikato.ac.nz In a cELISA, the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. anses.frechelon-inc.com The resulting signal is inversely proportional to the concentration of the analyte in the sample. echelon-inc.com
Researchers have produced monoclonal and polyclonal antibodies to develop cELISAs capable of distinguishing between this compound A and its metabolites. core.ac.ukwaikato.ac.nz This is achieved by using two different immunoassays that recognize different regions of the this compound A molecule. core.ac.uk These assays have been applied to study the metabolism of this compound in sheep, allowing for the monitoring of the toxin and its metabolites in bile and urine. core.ac.ukwaikato.ac.nz The detection of this compound metabolites in urine via cELISA shows potential as a biomarker for exposure to toxic pastures. core.ac.ukwaikato.ac.nz Furthermore, combining immunoaffinity chromatography with cELISA has been shown to lower the limit of quantification for this compound A in milk by a factor of 100. waikato.ac.nz
Rapid Immunodiagnostic Field Tests (Immunofiltration, Immunochromatography, Dipstick)
To facilitate on-site testing, several rapid immunodiagnostic field tests have been developed for the detection of this compound A. tandfonline.comtandfonline.com These include immunofiltration, immunochromatography, and dipstick assays. tandfonline.comtandfonline.com Each of these formats has its own set of advantages and disadvantages concerning sensitivity, working range, and ease of use. tandfonline.comtandfonline.com
The immunofiltration assay, in particular, has proven suitable for detecting this compound A in pasture due to its sensitivity and adaptability for use outside of a laboratory setting. tandfonline.comtandfonline.com Semi-quantitative results from immunofiltration assays on spiked pasture samples have shown good correlation with the actual amount of this compound A added. tandfonline.com
Limitations and Advancements in this compound Quantification
While significant progress has been made in the analytical methodologies for this compound, limitations still exist. A major challenge is the early detection of subclinical intoxication. Current diagnostic techniques are often nonspecific for subclinical liver damage induced by this compound. nih.govresearchgate.net For instance, while UPLC/ESI-MS/MS can distinguish animals with clinical signs, it has not been successful in identifying those affected subclinically. massey.ac.nznih.gov
Advancements are focused on improving sensitivity, specificity, and speed of analysis. The development of cELISAs that can differentiate between the parent toxin and its metabolites represents a significant step forward, offering a potential biomarker for early exposure. core.ac.ukwaikato.ac.nz Furthermore, the creation of rapid immunodiagnostic field tests provides a valuable tool for on-farm risk management, allowing for timely decisions regarding pasture rotation and animal management. tandfonline.com The use of immunoaffinity chromatography as a sample clean-up and concentration step has also enhanced the sensitivity of subsequent analytical methods like cELISA. waikato.ac.nz
Ecological and Environmental Dynamics of Pithomyces Chartarum and Sporidesmin
Distribution and Prevalence of Pithomyces chartarum (and Pseudopithomyces chartarum)
Pithomyces chartarum, and its more recently classified counterpart Pseudopithomyces chartarum, are saprophytic fungi with a global distribution, though they are most prolifically found in subtropical and tropical regions. wikipedia.orgtandfonline.com Their prevalence is notable in countries with warm temperate climates where livestock graze on pasture, such as New Zealand, Australia, France, South Africa, and various South American nations. msdvetmanual.comtandfonline.com The fungus is considered cosmopolitan and has been identified in a wide range of environments, including the United Kingdom and other parts of Europe. wikipedia.orgtandfonline.com
This fungus thrives on dead and decaying plant matter, particularly at the base of pasture grasses. msdvetmanual.comteara.govt.nzbeeflambnz.com It is commonly found on a wide variety of plant species and has been isolated from diverse substrates including soil, hay, damaged potato leaves, and even indoor materials like paper and ceiling tiles. wikipedia.orgadelaide.edu.au While it can be found worldwide, the incidence of facial eczema, the disease caused by the ingestion of sporidesmin produced by the fungus, is particularly high in the North Island of New Zealand. tandfonline.comourlandandwater.nzstudiesinmycology.org This is attributed to a higher proportion of this compound-producing strains of the fungus in this region compared to other locations, including the South Island of New Zealand. studiesinmycology.org
Recent molecular studies have led to the reclassification of Pithomyces chartarum into the genus Pseudopithomyces. adelaide.edu.aulandcareresearch.co.nz Further research has identified multiple species within this genus, with Pseudopithomyces toxicarius and Pseudopithomyces chartarum being recovered from grass samples in both the North and South Islands of New Zealand. studiesinmycology.org This suggests a widespread global distribution of these species, with no evidence of them being unique to New Zealand. studiesinmycology.org The fungus has also been found in the Azores archipelago, where it poses a significant threat to livestock. mdpi.comresearchgate.net
Environmental Factors Influencing Fungal Sporulation and Toxin Accumulation
The growth of Pithomyces chartarum and the subsequent production of its toxin, this compound, are intricately linked to a specific set of environmental conditions. These factors play a crucial role in determining the risk of facial eczema outbreaks in grazing livestock.
Meteorological Parameters (Temperature, Humidity, Rainfall) in Fungal Growth Prediction
The proliferation and sporulation of P. chartarum are heavily dependent on meteorological conditions, specifically temperature, humidity, and rainfall. msdvetmanual.comteara.govt.nzmdpi.com
Temperature: Warm temperatures are a primary driver for fungal growth. msdvetmanual.comteara.govt.nz P. chartarum sporulates most actively when grass minimum temperatures are above 12-14°C. beeflambnz.comourlandandwater.nzmdpi.com In-vitro studies have shown the most active temperature for sporulation to be 24°C, with an upper limit for fungal growth at 35°C. ourlandandwater.nzmdpi.com Interestingly, while higher average temperatures over a 90-day period are associated with higher spore counts, a high maximum temperature in the three days preceding collection is linked to lower spore numbers. mdpi.com The optimal temperature range for the accumulation of the this compound toxin is narrower, between 20-25°C. researchgate.net
Humidity: High humidity is another critical factor for sporulation. msdvetmanual.comteara.govt.nz A relative humidity of close to 100% is required for rapid fungal growth. researchgate.net In some regions, such as the Azores, where relative humidity is consistently high, temperature becomes the more influential variable for sporulation. mdpi.com Outbreaks of pithomycotoxicosis have been associated with a minimum relative humidity of 90% for more than ten consecutive days. mdpi.com
Rainfall: Moisture is essential for sporulation, but the amount and frequency of rainfall have a nuanced effect. ourlandandwater.nzmdpi.com Light, showery weather or periods with heavy dew provide the ideal moisture levels for fungal growth. mdpi.comveterinaryworld.org Studies have recorded high sporulation with rainfall between 5.1 to 23.4 mm over one to four days. ourlandandwater.nzmdpi.com An optimal rainfall range for sporulation has been suggested as 5 to 35 mm per week. ourlandandwater.nzmdpi.com However, heavy or continuous rainfall can reduce spore counts and may also lead to a loss of spore toxicity, as this compound is water-soluble. ourlandandwater.nzmdpi.com
The interplay of these factors is key. The most dangerous periods for facial eczema outbreaks typically occur in late summer and autumn, following periods of warm, wet weather that encourage the growth of the fungus on dead pasture litter. msdvetmanual.comtandfonline.combeeflambnz.com
Pasture Management and Litter Accumulation Effects
Pasture conditions and management practices significantly influence the growth of P. chartarum and the risk of this compound exposure to grazing animals. tandfonline.com
The fungus grows on dead or dying plant material, often referred to as pasture litter, at the base of the sward. teara.govt.nzbeeflambnz.comvetlife.co.nz Therefore, the amount of available litter is directly related to the potential for fungal proliferation. teara.govt.nzteara.govt.nz Factors that increase the amount of dead litter, such as dry summers followed by rain, topping of pastures, and certain plant diseases, can exacerbate the risk of facial eczema. thewholestory.co.nz
Grazing management can play a crucial role in mitigating this risk. tandfonline.com Hard grazing during the high-risk autumn period should be avoided, as it forces animals to graze closer to the pasture base where spore concentrations are highest. tandfonline.com Conversely, hard grazing in the spring can help to reduce the accumulation of litter. tandfonline.com Maintaining a pasture height of at least 3 inches can help reduce the intake of toxic spores. tandfonline.com
The type of pasture species also has an impact. Perennial ryegrass-dominant pastures are often associated with a higher risk of facial eczema, as ryegrass can produce a significant amount of dead litter. veterinaryworld.orgtandfonline.com Pastures with a higher content of legumes or alternative grass species like tall fescue tend to have lower spore counts and are considered safer. tandfonline.commassey.ac.nz
Degradation and Environmental Fate of this compound
Once produced, this compound can be found on the spores of Pithomyces chartarum in the pasture. The toxin's stability and degradation in the environment are influenced by several factors.
This compound is a water-soluble compound. ourlandandwater.nzmdpi.com This property means that rainfall can play a role in its environmental fate. Heavy rainfall may wash the toxin from the spores and into the soil. tandfonline.com While this can reduce the immediate toxicity of the pasture, the fate of this compound in the soil and its potential for plant uptake in a toxic form have not been fully established. tandfonline.com
Exposure to sunlight can also lead to the degradation of this compound. tandfonline.com In laboratory settings, this compound in aqueous solutions has been shown to be unstable when exposed to light. tandfonline.com This suggests that sunlight may contribute to the reduction of the toxin's potency on the pasture.
The toxicity of spores can also decrease over time. If weather conditions become unfavorable for fungal growth, the residual spores on the pasture can lose their toxicity within one to two weeks. veterinaryworld.org This decline in toxicity is likely due to a combination of factors, including the leaching of this compound by rain and its degradation by sunlight. tandfonline.com However, it is important to note that even if existing spores lose their toxicity, a return to favorable weather conditions can lead to the production of new, highly toxic spores. tandfonline.com
Interactive Data Table: Factors Influencing Pithomyces chartarum Sporulation
| Environmental Factor | Optimal Condition for Sporulation | Source |
|---|---|---|
| Temperature | Grass minimum temperature > 12-14°C; most active at 24°C | beeflambnz.comourlandandwater.nzmdpi.com |
| Humidity | Close to 100% relative humidity | researchgate.net |
| Rainfall | 5-35 mm per week; light, showery rain | ourlandandwater.nzmdpi.com |
| Pasture Litter | High accumulation of dead plant material | teara.govt.nzteara.govt.nz |
Genetic Aspects of Resistance and Susceptibility to Sporidesmin Induced Pathologies
Heritability of Resistance to Sporidesmin Effects
The resistance to the adverse effects of this compound is a heritable trait in livestock, particularly in sheep and dairy cattle. nih.gov The degree of liver injury, which is the primary pathology, is commonly assessed by measuring the serum concentration of the liver enzyme gamma-glutamyltransferase (GGT). Elevated GGT levels are indicative of bile duct damage and are a reliable indicator of an animal's susceptibility. nzsap.org
Research has consistently shown moderate to high heritability estimates for this compound resistance, signifying that a substantial portion of the variation in susceptibility within a population is due to genetic factors. In sheep, the heritability estimate for the natural logarithm of GGT levels, measured 21 days or more after a this compound challenge, is approximately 0.42 to 0.45. msdvetmanual.comfigshare.com This indicates that about 42-45% of the phenotypic variation in the response to this compound can be attributed to additive genetic effects. Similarly, in dairy cattle, the heritability for the same trait is estimated to be around 0.31 to 0.34. nzsap.orgnih.govfrontiersin.org These significant heritability estimates underscore the potential for genetic improvement through selective breeding programs. nih.gov
The existence of this genetic variation has been practically applied in programs like 'RamGuard' in New Zealand, which tests rams for their tolerance to this compound. The progeny of sires identified as tolerant through this program have demonstrated greater resistance during natural facial eczema outbreaks, confirming the high heritability of the trait in a commercial setting. msdvetmanual.com For instance, 78% of the progeny from highly tolerant sires (RamGuard Day 21 GGT < 40 IU/L) showed tolerance in a natural challenge, compared to only 54% of progeny from more susceptible sires (RamGuard Day 21 GGT between 71 and 123 IU/L). msdvetmanual.com
Different breeds of sheep have also been observed to have varying levels of innate resistance to this compound. For example, Finnish Landrace, Merino, and East Friesian sheep have been found to be more tolerant to facial eczema compared to breeds like Romney, Texel, and Border Leicester. awanuivets.co.nz
Table 1: Heritability Estimates for this compound Resistance in Livestock
This table summarizes the heritability estimates for resistance to this compound, measured by serum GGT levels, in sheep and dairy cattle.
| Species | Trait Measured | Heritability Estimate (h²) | References |
| Sheep | loge[GGT] level at ≥21 days post-challenge | 0.45 ± 0.03 | nzsap.orgfigshare.com |
| Sheep | Liver damage at slaughter post-challenge | 0.42 ± 0.09 | figshare.com |
| Dairy Cattle | loge[GGT] level | 0.31 ± 0.10 | nzsap.orgnih.gov |
| Dairy Cattle | loge[GGT] level at ≥21 days post-challenge | 0.34 ± 0.02 | nzsap.org |
Genetic Markers and Phenotypic Correlations in Resistance Studies
The identification of specific genetic markers associated with this compound resistance is a key goal for accelerating genetic gain through marker-assisted selection. Research has moved from establishing heritability to pinpointing the genomic regions and candidate genes involved.
Genome-wide association studies (GWAS) and quantitative trait loci (QTL) mapping have been employed to identify chromosomal regions linked to facial eczema resistance. In sheep, these studies have detected significant QTLs on several chromosomes, including chromosomes 3, 8, 15, and 24. msdvetmanual.comnih.gov A particularly significant QTL has been consistently identified on chromosome 15. nih.gov This region has been shown to explain a notable portion of the phenotypic variance in GGT levels following a this compound challenge. nih.gov
Further investigation into these QTLs has led to the identification of candidate genes. The catalase (CAT) gene , located on chromosome 15, has been studied due to its role in encoding an antioxidant enzyme. nzsap.org Given that this compound toxicity is linked to the generation of reactive oxygen species, catalase is a logical candidate for involvement in the defense mechanism. nzsap.org Studies have found significant differences in the allele frequencies of microsatellite markers flanking the catalase gene between facial eczema resistant and susceptible sheep lines. nzsap.org A single nucleotide polymorphism (SNP) within the catalase gene also showed significant allele frequency differences between these lines, suggesting its involvement in determining susceptibility, although its effect may be minor or recessive. nzsap.org
Another promising candidate gene is ABCG2 (ATP-binding cassette sub-family G member 2) . This gene encodes a xenobiotic transporter protein. An intronic SNP in the ovine ABCG2 gene showed significant differences in allele frequencies between resistant and susceptible selection lines, providing evidence for its association with the trait. frontiersin.org
In terms of phenotypic correlations, studies have examined the relationship between this compound resistance (measured by GGT levels) and various production traits. Generally, the genetic correlations between facial eczema susceptibility and production traits such as litter size, yearling live weight, and fleece weight in sheep have been found to be non-significant or small. figshare.com This is advantageous for breeding programs, as it suggests that selection for facial eczema resistance is unlikely to have a negative impact on key production characteristics. figshare.com
Table 2: Identified QTLs and Candidate Genes for this compound Resistance in Sheep
This table outlines the chromosomal regions (QTLs) and specific genes that have been associated with resistance to this compound-induced facial eczema in sheep.
| Chromosome | Marker/Gene | Type of Association | References |
| OAR 3 | QTL | Significant QTL detected in a genome-scan experiment. | msdvetmanual.com |
| OAR 8 | QTL | Suggestive QTL detected in a genome-scan experiment. | msdvetmanual.com |
| OAR 15 | QTL | Significant QTL identified in GWAS and genome-scan studies. | msdvetmanual.comnih.gov |
| OAR 15 | Catalase (CAT) | Significant differences in allele frequencies of flanking markers and an internal SNP between resistant and susceptible lines. | nzsap.orgnih.gov |
| OAR 15 | β-globin locus (HBB) | Missense variant within the gene associated with different forms of adult β-globin and tolerance. | nih.gov |
| OAR 24 | QTL | QTL identified in GWAS, explaining a smaller portion of phenotypic variance. | nih.gov |
| - | ABCG2 | Intronic SNP showed significant allele frequency differences between resistant and susceptible lines. | frontiersin.orgmdpi.com |
Differential Gene Expression in Response to this compound Exposure (e.g., CYP, GST, UGT gene families)
The liver is the primary site of this compound metabolism, and inherited differences in the efficiency of detoxification pathways are thought to be a key factor in resistance. These pathways typically involve Phase I and Phase II metabolizing enzymes. While comprehensive transcriptomic studies comparing resistant and susceptible animals are limited, evidence points towards the differential activity of key enzyme families like Cytochrome P450 (CYP), Glutathione (B108866) S-transferase (GST), and UDP-glucuronosyltransferase (UGT).
Early research suggested that this compound is detoxified by drug-metabolizing enzymes in the liver. Studies have shown a two- to three-fold difference in the rate of this compound metabolism among individual sheep, with more resistant breeds like Merino exhibiting higher metabolism rates than more susceptible breeds like Romney. A positive correlation was found between the rate of this compound metabolism in sires and the resistance of their progeny, indicating that sheep with more efficient hepatic drug-metabolizing enzymes are likely to be more resistant to facial eczema.
The involvement of these detoxification pathways is further supported by challenge studies with other compounds. Sheep genetically selected for resistance to this compound have also been shown to be more tolerant to acetaminophen (B1664979) (paracetamol). Acetaminophen is a well-known xenobiotic that is metabolized by CYP, UGT, and GST enzymes. The increased tolerance in facial eczema-resistant animals suggests a more efficient or robust detoxification system, likely involving the upregulation or higher basal activity of genes within these families.
Cytochrome P450 (CYP) enzymes are critical Phase I enzymes that introduce or expose functional groups on xenobiotics, preparing them for Phase II reactions. While specific CYP isoforms involved in this compound metabolism have not been definitively identified in sheep, their central role in detoxifying a wide range of toxins makes them prime candidates for differential expression or activity between resistant and susceptible animals.
Glutathione S-transferases (GSTs) are Phase II enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, neutralizing their toxicity and facilitating their excretion. This process is crucial for protecting cells from oxidative stress, a key mechanism of this compound-induced damage. Increased GST activity would likely enhance the detoxification of this compound or its reactive metabolites.
UDP-glucuronosyltransferases (UGTs) are another major family of Phase II enzymes that conjugate glucuronic acid to substrates, increasing their water solubility and aiding in their elimination from the body. nih.govnih.gov This pathway is essential for the detoxification of numerous drugs and toxins. nih.govnih.gov
Although direct evidence from gene expression studies in this compound-challenged sheep is sparse, the collective indirect evidence strongly implicates the differential function of the CYP, GST, and UGT gene families as a core component of the genetic resistance to this compound.
Molecular Mechanisms Underlying Inherited Resistance and Susceptibility to this compound
The inherited differences in resistance to this compound are underpinned by molecular mechanisms that influence the toxin's toxicokinetics and toxicodynamics. The primary mechanism of this compound's toxicity is the generation of oxidative stress through the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nzsap.org These ROS cause severe damage to cellular components, particularly in the bile duct epithelial cells, leading to the characteristic liver lesions of facial eczema. mdpi.com
Genetic resistance likely involves a multi-faceted approach at the molecular level to counteract this toxic cascade:
Enhanced Antioxidant Defense: As this compound's toxicity is mediated by ROS, a more robust antioxidant system is a key resistance mechanism. nzsap.org The catalase gene is a prime example. Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. nzsap.org Genetic variations in the catalase gene that lead to higher enzyme activity or more efficient function could provide enhanced protection against this compound-induced oxidative stress, thus conferring a resistant phenotype. nzsap.org
Efficient Toxin Efflux: The ability to actively transport this compound out of hepatocytes and biliary cells before it can cause damage is another critical defense mechanism. The ABCG2 gene product is an ATP-binding cassette transporter known to function as a xenobiotic pump. frontiersin.org Research has shown that facial eczema resistance is positively associated with ABCG2 expression. frontiersin.org This suggests that resistant animals may have higher levels of this transporter in the liver, enabling more efficient efflux of this compound into the bile for excretion, thereby reducing its intracellular concentration and toxicity.
Epigenetic Regulation: The expression of key resistance genes can be influenced by epigenetic modifications, such as DNA methylation. Studies have found that the resistance associated with the ABCG2 gene is inversely correlated with the DNA methylation state of CpG sites within its regulatory region. frontiersin.org This implies that lower methylation (hypomethylation) in the promoter region of ABCG2 could lead to higher gene expression, increased toxin transport, and thus greater resistance. Furthermore, pilot studies have identified differential DNA methylation in other genomic regions, such as the promoter of the HBA (hemoglobin subunit alpha) gene, in response to this compound exposure, suggesting that epigenetic regulation may be a broader mechanism influencing susceptibility. figshare.com
Metabolic Detoxification: As discussed in the previous section, the rate at which this compound is metabolized into less toxic compounds is a crucial factor. Genetic polymorphisms in CYP, GST, and UGT genes can lead to enzymes with altered activity. Animals inheriting alleles that result in more active or efficient detoxification enzymes would be able to neutralize and eliminate the toxin more rapidly, preventing the accumulation of damaging ROS and subsequent liver injury.
Research Methodologies and Models in Sporidesmin Studies
In Vitro Cellular Models for Sporidesmin Toxicity Assessment
Cultured cells provide a controlled environment to dissect the direct molecular and cellular impacts of this compound, isolating them from the systemic complexities of a whole organism.
A prominent hypothesis for this compound's toxicity has been its potential to induce oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net To test this, researchers have utilized specific assays in cultured cell lines. In studies using human hepatoma (HepG2) cells, a dichlorodihydrofluorescein diacetate (DCFDA) assay was employed to quantify ROS levels. researchgate.netresearchgate.netebi.ac.uk This assay, however, did not detect an increase in oxidative stress in HepG2 cells incubated with this compound. researchgate.netresearchgate.netebi.ac.uk
Further investigation into oxidative damage involved searching for oxidized proteins. researchgate.net Two-dimensional electrophoresis was used to look for oxidized peroxiredoxins in this compound-exposed HepG2 cells, but no evidence of such oxidation was found. researchgate.netresearchgate.netebi.ac.uk These in vitro findings suggest that, at least in this cell model, significant oxidative stress is not the primary mechanism of toxicity, prompting researchers to investigate other pathways. researchgate.net
A notable effect of this compound in in vitro models is its impact on cell structure and adhesion. researchgate.net Studies on both rat liver cells (C3 strain) and human HepG2 cells have demonstrated that exposure to this compound leads to a loss of cell adhesion to the culture substrate. researchgate.netbiologists.com Light microscopy observations show that cells at the edges of cultured sheets are the first to detach, followed by a progressive detachment of larger cell clumps. researchgate.net
This loss of adhesion is preceded by significant changes to the cellular cytoskeleton. researchgate.netbiologists.com Specifically, this compound causes the disruption of intracellular actin microfilaments. researchgate.netresearchgate.netebi.ac.uk In unexposed cells, these filaments form structured cables that are crucial for maintaining cell shape and adhesion; however, following toxin exposure, these actin cables are lost. researchgate.netbiologists.com Instead, an accumulation of actin is observed in the cytoplasm near the plasma membrane. researchgate.net These cytoskeletal perturbations appear to be one of the earliest and most direct effects of the toxin on cultured cells, occurring without evidence of apoptosis or necrosis. researchgate.netresearchgate.netebi.ac.uk This suggests that this compound's toxicity may stem from its ability to interfere with protein networks that maintain the physical integrity of tissues. researchgate.net
Animal Models for this compound Pathogenesis Research (Excluding Clinical Human Trials)
Animal models, particularly in ruminants that are naturally affected, are indispensable for studying the pathogenesis of facial eczema, from initial toxic insult to the development of clinical disease.
To study the progression of this compound-induced disease, researchers conduct experimental challenges in susceptible ruminants like sheep and cattle. mdpi.comgrassland.org.nznzsap.org In these studies, animals are administered this compound, often orally or via intraruminal intubation, to simulate natural ingestion. sciquest.org.nzuky.edu These challenges allow for the controlled observation of the dose-dependent and temporal effects of the toxin. mdpi.com
Following the challenge, animals are monitored for the development of liver injury and clinical signs. grassland.org.nzsciquest.org.nz The pathology is characterized by necrotizing inflammation of the biliary tract and liver. researchgate.netresearchgate.net Histopathological examination of liver tissue collected during these trials reveals changes such as portal fibrosis, biliary hyperplasia, and hepatocellular necrosis. ebi.ac.uk These experimental models are crucial for understanding the link between toxin exposure and the resulting liver damage that underpins the disease. mdpi.comnzsap.org They are also fundamental for testing the efficacy of potential prophylactic agents and for genetic selection programs aimed at breeding animals with higher resistance to facial eczema. uky.edutandfonline.com
A key goal of animal model research is the identification of reliable biomarkers in accessible biofluids like blood serum, which can indicate the presence and severity of this compound-induced liver damage. nih.govresearchgate.net The most widely used and validated biomarker for cholestasis (bile duct damage) caused by this compound is the enzyme gamma-glutamyltransferase (GGT). mdpi.comtandfonline.comnih.gov Following a this compound challenge, a significant rise in serum GGT activity is strongly correlated with the extent of liver injury. grassland.org.nztandfonline.com Another enzyme, glutamate (B1630785) dehydrogenase (GDH), is also used as an indicator of damage to hepatocytes (liver cells). tandfonline.commassey.ac.nz
More recent research has focused on discovering novel and more sensitive biomarkers. researchgate.netnih.gov These studies often involve collecting biofluids longitudinally from experimentally challenged animals and analyzing them with advanced techniques. tandfonline.com For example, analysis of serum from this compound-dosed dairy cows has revealed that an increase in the concentration of specific taurine- and glycine-conjugated secondary bile acids is associated with clinical disease. researchgate.netnih.gov Such findings provide deeper insights into the metabolic disturbances caused by the toxin and may lead to the development of earlier and more specific diagnostic markers for subclinical disease. massey.ac.nznih.gov
Omics Approaches in this compound Research
"Omics" technologies, which allow for the large-scale study of biological molecules, are emerging as powerful tools in mycotoxin research, including the study of this compound. researchgate.nettandfonline.com These approaches provide a comprehensive, system-wide view of the molecular perturbations caused by the toxin. tandfonline.com
Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, has been applied to investigate this compound toxicity. nih.govtandfonline.com Using techniques like ultra-performance liquid chromatography coupled to mass spectrometry (UPLC-MS), researchers have analyzed the serum metabolome of dairy cows after a this compound challenge. researchgate.netnih.gov This untargeted approach successfully distinguished the metabolic profiles of clinically affected animals from controls, highlighting significant changes in bile acid metabolism. nih.gov Further analysis identified elevations in specific metabolites, including glycoproteins, ketone bodies, and amino acids, while others like choline (B1196258) and acetate (B1210297) were decreased in affected animals. massey.ac.nzmassey.ac.nz
While less specific data is available for this compound, other omics fields like genomics, transcriptomics (gene expression), and proteomics (protein expression) are recognized as valuable for understanding mycotoxin impacts in general. tandfonline.com These methodologies hold the potential to identify genetic factors associated with resistance to this compound, uncover the full range of cellular pathways disrupted by the toxin, and discover novel protein biomarkers of exposure and disease. nih.govmassey.ac.nz
Transcriptomic Analysis (e.g., RNA-Seq) in Response to this compound
Transcriptomic analysis, particularly through methods like RNA-Seq, has been instrumental in elucidating the molecular responses to this compound exposure. nih.gov These studies investigate the full range of RNA transcripts in a cell or tissue to understand how gene expression changes when an organism is exposed to the toxin.
A significant study utilized RNA-Seq to explore the hepatic gene expression changes in sheep following this compound exposure. nih.govbmrb.io This research compared animals that were clinically affected, subclinically affected, and those resistant to the toxin to identify molecular pathways associated with tolerance. The analysis revealed a substantial number of differentially expressed genes among the groups. nih.gov For instance, 1,974 genes were found to be differentially expressed between resistant and clinical sheep, with 1,001 genes expressed at higher levels and 873 at lower levels in the resistant group. nih.gov In contrast, 367 genes were differentially expressed between resistant and subclinical animals. nih.gov
Pathway analysis of these differentially expressed genes highlighted several key biological processes. The most significantly altered pathways included "drug metabolism-cytochrome P450," "focal adhesion," and "ECM-receptor interaction". nih.gov This suggests that animals tolerant to this compound have a more robust capacity for detoxification, particularly involving the cytochrome P450 family of enzymes. nih.govuni.lu Furthermore, the study provided novel evidence for the involvement of the Wnt signalling pathway in regulating detoxification gene expression, indicating a complex regulatory network behind this compound tolerance. nih.govuni.lu
Another area of transcriptomic research has focused on specific genes like the multidrug resistance gene (MDR1). Studies have shown that in sheep cells resistant to this compound, there is a notable increase in MDR1 expression upon exposure to the toxin. fishersci.ca Conversely, cells from susceptible sheep show no significant change in MDR1 expression, suggesting that the ability to upregulate this gene, which is involved in transporting cytotoxic compounds out of cells, is a key component of resistance. fishersci.ca
Table 1: Differentially Expressed Genes in Sheep Liver in Response to this compound Exposure nih.gov
| Comparison Group | Total Differentially Expressed Genes | Upregulated in Resistant Group | Downregulated in Resistant Group |
| Resistant vs. Clinical | 1974 | 1001 | 873 |
| Resistant vs. Subclinical | 367 | 117 | 250 |
Metabolomics and Proteomics in this compound Exposure
Metabolomic and proteomic studies provide a snapshot of the functional changes occurring in an organism by analyzing the complete set of metabolites and proteins. These approaches have been applied to understand the physiological impact of this compound, particularly in cattle.
Proteomics
Proteomic analysis of bovine serum from cattle exposed to this compound has aimed to identify protein biomarkers for early disease detection. fishersci.at In one study using liquid chromatography-mass spectrometry (LC-MS), a comparison of serum proteins before and after this compound exposure led to the identification of 221 proteins. fishersci.at Statistical analysis revealed that three specific proteins were significantly downregulated following exposure to the toxin. fishersci.at
Table 2: Proteins Downregulated in Bovine Serum After this compound Exposure fishersci.at
| Protein | Apparent Function |
| Transthyretin | Transports thyroid hormones and retinol (B82714) (vitamin A). |
| Retinol-binding protein 4 (RBP4) | A specific carrier for retinol in the blood. |
| Conglutinin | A collectin protein involved in the innate immune system. |
The downregulation of these proteins, particularly transthyretin and retinol-binding protein 4, points towards disruptions in transport mechanisms, likely linked to the liver damage caused by this compound. fishersci.at
Metabolomics
Metabolomic studies, often using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), have been conducted on serum and milk from dairy cows challenged with this compound. fishersci.cawikipedia.orgfishersci.ca These investigations have successfully identified metabolic profiles that distinguish animals with clinical signs of toxicity. wikipedia.orgfishersci.ca
A primary finding from serum analysis was a significant increase in the concentrations of taurine- and glycine-conjugated secondary bile acids. wikipedia.orgfishersci.ca This is a direct consequence of cholestasis, where the this compound-induced damage to bile ducts causes bile to leak into the bloodstream. wikipedia.orgfishersci.calipidmaps.org Other identified changes in the serum of affected cattle include elevated levels of certain glycoproteins, carboxylic acids, ketone bodies, and the amino acid glutamate. fishersci.ca Conversely, concentrations of other metabolites were found to decrease. fishersci.ca
Analysis of milk from dosed cows also revealed metabolic alterations, including increased levels of malonic acid, carnitine, and choline (or phosphocholine), and decreased levels of citrate (B86180) and N-acetylcarbohydrates. fishersci.ca
Table 3: Metabolite Changes in Dairy Cows Exposed to this compound fishersci.ca
| Sample | Increased Metabolites | Decreased Metabolites |
| Serum | Glycoproteins, Carboxylic acids, Ketone bodies, Amino acids, Glutamate, Taurine-conjugated bile acids, Glycine-conjugated bile acids | Acetate, Choline, Isoleucine, Trimethylamine N-oxide, Lipids, Lipoproteins, Cholesterol, α-Glucose |
| Milk | Malonic acid, Carnitine, Choline / Phosphocholine | Citrate, N-acetylcarbohydrates |
These metabolomic findings provide a detailed view of the systemic biochemical disruptions caused by this compound, confirming liver dysfunction through bile acid leakage and highlighting broader impacts on energy metabolism, nutrient transport, and amino acid profiles. fishersci.cawikipedia.org
Future Directions and Research Gaps in Sporidesmin Science
Elucidation of Unknown Toxic Targets and Molecular Events
While the generation of reactive oxygen species (ROS) and interaction with cellular thiols are established hypotheses for sporidesmin toxicity, the complete picture of its molecular interactions remains incomplete. researchgate.netnih.gov The ways in which this compound causes damage to the hepatobiliary system and other tissues are not fully established. nih.govebi.ac.uk It is likely that multiple toxic targets exist for this compound due to the high reactivity of its sulfur bridge. researchgate.net
Future research should focus on identifying the specific proteins and cellular pathways that are directly affected by this compound. This includes investigating its impact on cell adhesion complexes and the potential for regulated necrosis in tissue injury. nih.govtandfonline.com Although oxidative stress is a proposed mechanism, studies using cultured liver cells have not consistently detected it, suggesting other or additional mechanisms are at play. researchgate.netresearchgate.net Further characterization of the damage processes in vivo is necessary, including investigations into altered cell permeability and the specific mechanisms of cell death in the biliary tract and other affected organs. researchgate.netresearchgate.net
A deeper understanding of these molecular events could lead to new strategies for controlling facial eczema, including the identification of genes and proteins associated with resistance to the disease. nih.govebi.ac.uk Research in model organisms and other mammals suggests that enhancing the activity of certain enzymes, like ACP7, could improve cellular resistance to toxins such as this compound and enhance repair mechanisms. massey.ac.nz
Development of Advanced Predictive and Diagnostic Tools for this compound Risk Assessment
Current methods for assessing the risk of facial eczema, primarily through pasture spore counting, have significant limitations. agresearch.co.nz Not all spores of the fungus Pithomyces chartarum produce this compound, leading to potential inaccuracies in risk assessment. agresearch.co.nzsunlive.co.nz Recent research has identified that a new species, Pseudopithomyces toxicarius, is the primary producer of this compound, not P. chartarum as previously thought. farmersweekly.co.nz This discovery highlights the need for more specific diagnostic tools. farmersweekly.co.nz
The development of advanced diagnostic tools is a critical area of future research. This includes polymerase chain reaction (PCR) tests to genetically identify the toxic fungal species, providing a more accurate measure of risk than simple spore counts. sunlive.co.nz Additionally, there is a need for predictive models that can provide farmers with earlier warnings of high-risk periods, allowing for timely implementation of preventative measures. sunlive.co.nz
Early diagnosis of this compound intoxication in animals is also a challenge, as subclinical cases often go undetected. massey.ac.nz While traditional markers like gamma-glutamyl transferase (GGT) are useful, they indicate existing liver damage. tandfonline.commdpi.com Research into new analytical techniques, such as mass spectrometry-based metabolomics, is underway to identify early biomarkers of exposure before significant liver damage occurs. ebi.ac.ukmassey.ac.nz However, so far these new techniques have not been able to reliably detect early-stage, subclinical facial eczema. massey.ac.nz
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Pathogenesis and Resistance
A comprehensive understanding of facial eczema requires integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.govresearchgate.net This multi-omics approach can help to unravel the complex interplay of biological molecules and pathways involved in the disease process, from the initial exposure to the toxin to the development of clinical signs. nih.gov
Genomic studies have already identified regions in the sheep genome associated with resistance to facial eczema. researchgate.netnih.gov For instance, genome-wide association studies (GWAS) have pinpointed quantitative trait loci (QTL) on several chromosomes that are linked to tolerance. nih.govanimalgenome.org One significant finding is the association of the β-globin locus on chromosome 15 with facial eczema tolerance, suggesting a role for hemoglobin variants in the disease response. researchgate.netnih.gov Further research is needed to validate these findings and to identify the specific causative genes and mutations.
Proteomic and metabolomic studies can provide insights into the functional changes that occur in response to this compound. For example, proteomic analysis can identify proteins that are altered in expression or post-translationally modified, while metabolomics can reveal changes in small molecule profiles in biofluids like serum. massey.ac.nzresearchgate.net Integrating these datasets can help to build a more complete picture of the pathogenic mechanisms and identify novel biomarkers for diagnosis and prognosis. frontiersin.orgnih.gov The high cost and complexity of multi-omics data integration, however, remain significant challenges. worldmycotoxinforum.org
Exploration of Novel Bioremediation and Management Strategies for this compound Contamination
Current management strategies for facial eczema primarily rely on fungicides to control the growth of Pithomyces chartarum and zinc supplementation to protect animals from this compound toxicity. nzva.org.nzmsdvetmanual.com However, these methods have limitations, including environmental concerns and the potential for zinc toxicity. agresearch.co.nz Therefore, there is a pressing need for novel, sustainable, and environmentally friendly approaches to manage this compound contamination.
One promising area of research is bioremediation, which uses biological agents to detoxify or remove contaminants. researchgate.net For this compound, this could involve the use of atoxigenic (non-toxic) strains of P. chartarum to outcompete the toxic strains in pasture. oup.com Studies have shown that treating pasture with these atoxigenic strains can significantly reduce the amount of this compound present. oup.com Further research is needed to optimize this biocompetitive exclusion strategy for widespread agricultural use.
Other novel approaches could include the use of microorganisms or enzymes to degrade this compound in the environment or in the animal's digestive system. researchgate.netresearchgate.net The identification of natural compounds from plants that can inhibit fungal growth or mycotoxin production is another emerging strategy. researchgate.net Additionally, genetic engineering of plants and associated bacteria presents a new frontier for developing organisms with enhanced bioremediation capabilities. researchgate.net Pasture management techniques, such as promoting clover dominance and avoiding overgrazing, can also help to create an environment less suitable for the growth of the toxic fungus. msdvetmanual.commassey.ac.nz
Q & A
Q. What experimental models are most suitable for studying sporidesmin toxicity in vivo?
Researchers should employ longitudinal studies in ruminants (e.g., sheep) to mimic natural exposure scenarios. Key parameters include serum biochemistry (e.g., gamma-glutamyl transferase [GGT], glutamate dehydrogenase), liver histopathology, and production metrics (e.g., weaning rates, body weight). Liver Disease Categories (LDC) based on standardized scoring can stratify toxicity severity .
Q. What biochemical markers are critical for assessing this compound-induced hepatotoxicity?
Serum GGT and glutamate dehydrogenase activities, along with globulin concentrations, are validated biomarkers. Elevated GGT (>122 IU/L at 3 months post-exposure or >514 IU/L within 18 days) correlates with severe liver damage .
Q. How should a longitudinal study on this compound toxicity be designed?
Follow a cohort model with repeated blood sampling (e.g., 6–8 time points over 8 months) to track biomarker dynamics. Pair biochemical data with clinical outcomes (e.g., lamb survival, ewe weight) and categorize subjects into LDC groups post-mortem for histopathological validation .
Q. What statistical methods are recommended for analyzing this compound toxicity data?
Use decision tree models to predict liver damage severity based on biomarker thresholds (e.g., GGT levels and exposure duration). Regression analysis can quantify associations between serum markers and production losses .
Advanced Research Questions
Q. How can contradictory findings on this compound-induced liver damage and clinical outcomes be resolved?
Contradictions (e.g., severe histopathological damage without body weight loss) require meta-analyses to account for confounding variables like compensatory metabolic mechanisms. Stratify studies by exposure duration, species, and biomarker sensitivity, and apply heterogeneity tests (e.g., I² statistic) .
Q. What predictive modeling approaches improve risk assessment for this compound toxicity?
Integrate decision tree algorithms with time-series biomarker data (e.g., GGT trends) and machine learning to forecast clinical outcomes. Validate models using independent cohorts and histopathological gold standards .
Q. How can systematic reviews address gaps in this compound toxicity research?
Define a focused research question (e.g., "Does this compound exposure duration affect biomarker reliability?") using frameworks like PICO (Population, Intervention, Comparison, Outcome). Combine observational studies (cohort, case-control) and prioritize dose-response meta-analyses where feasible .
Q. What challenges arise when integrating histopathological and biochemical data in this compound studies?
Address discrepancies by standardizing liver scoring systems (e.g., LDC criteria) and aligning sampling timelines with histological endpoints. Multivariate analysis can identify biomarkers most predictive of tissue damage .
Q. How do subclinical this compound toxicity phases influence experimental design?
Monitor "silent" phases using high-sensitivity assays (e.g., proteomics for early liver stress proteins). Longitudinal designs with frequent sampling (e.g., weekly intervals) enhance detection of subclinical thresholds .
Q. What methodologies optimize reproducibility in this compound toxicity studies?
Adhere to the IMRAD format for transparent reporting: detail animal models, exposure protocols, and statistical code in supplementary materials. Cross-validate findings using independent labs and blinded histopathological assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
